Pyrenophorin

Übersicht

Beschreibung

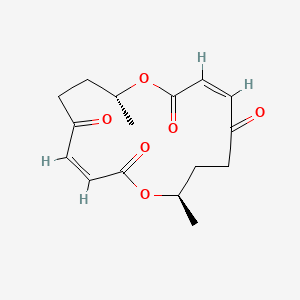

Pyrenophorin ist ein Makrolid-Dilacton, eine Art von makrocyclischer Verbindung, die sich durch eine große Ringstruktur auszeichnet. Es ist bekannt für seine starken biologischen Aktivitäten, darunter antifungale und herbizide Eigenschaften. This compound wurde aus verschiedenen Pilzarten isoliert, wie z. B. Pyrenophora avenae, Stemphylium radicinum und Drechslera avenae .

Wissenschaftliche Forschungsanwendungen

Pyrenophorin hat aufgrund seiner biologischen Aktivitäten eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. Es wurde auf seine antifungalen Eigenschaften untersucht, was es zu einem potenziellen Kandidaten für die Entwicklung neuer Antimykotika macht . Darüber hinaus wurde seine herbizide Aktivität für landwirtschaftliche Anwendungen untersucht . Die einzigartige Struktur von this compound macht es auch zu einem interessanten Ziel für synthetische Chemiker, die darauf abzielen, neue synthetische Methoden zu entwickeln .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Erzeugung reaktiver Sauerstoffspezies und Elektronenfehlleitung . Dies führt zur Hemmung der Samenkeimung und abnormaler Chlorophyllretention in Blattabschnitten . Die biologischen Aktivitäten von this compound werden auf seine Fähigkeit zurückgeführt, zelluläre Prozesse in Zielorganismen zu stören.

Wirkmechanismus

Target of Action

Pyrenophorin is a simple macrocyclic dilactone with phytotoxic and antifungal activity

Mode of Action

This compound’s mode of action involves electron misdirection and the generation of reactive oxygen species . This suggests that this compound disrupts normal cellular processes by altering electron flow within cells, leading to the production of reactive oxygen species that can cause damage to cellular components.

Result of Action

This compound inhibits seed germination, but once the seed is germinated, this compound enhances root development but causes abnormal chlorophyll retention in leaf sections . This suggests that this compound can have both inhibitory and stimulatory effects on plant growth, depending on the stage of development.

Biochemische Analyse

Biochemical Properties

Pyrenophorin plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit seed germination and reduce root growth in several graminaceous plants . This compound interacts with enzymes involved in cell wall synthesis and degradation, disrupting normal cellular processes. Additionally, it has been shown to reduce chlorophyll levels in leaves, indicating its impact on photosynthetic proteins .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to inhibit the growth of several plant species by interfering with cell signaling pathways and gene expression . In aquatic organisms, this compound exhibits toxicity by disrupting cellular metabolism and causing oxidative stress . The compound’s impact on cell function includes alterations in cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This compound’s antifungal activity is attributed to its ability to generate reactive oxygen species, which cause oxidative damage to fungal cells . Additionally, this compound can interfere with electron transport chains, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound’s inhibitory effects on bacterial bioluminescence are almost complete within 5 minutes of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antifungal and herbicidal activities without significant toxicity . At higher doses, this compound can cause adverse effects, including oxidative stress and cellular damage . Understanding the threshold effects and toxic dosages is essential for its safe application in agricultural and medical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism . It affects metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . The compound’s impact on metabolic pathways can lead to disruptions in energy production and biosynthesis, contributing to its toxic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its localization and accumulation are influenced by its interactions with cellular transport mechanisms . Understanding the transport and distribution of this compound is crucial for determining its bioavailability and efficacy in different biological systems .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells can affect its interactions with biomolecules and its overall biological activity .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die stereoselektive Totalsynthese von Pyrenophorin wurde mit verschiedenen Methoden erreicht. Eine bemerkenswerte Methode beinhaltet die Verwendung von kommerziell erhältlichem 2-Bromepoxid als Ausgangsmaterial. Die Synthese umfasst Schlüsselschritte wie regioselektive Ringöffnung und intermolekulare Mitsunobu-Cyclisierung . Eine andere Methode beinhaltet die Cobalt(II)-Porphyrin-katalysierte Oxygenierung von Ethyl-(2E,4E,7R)-7-Acetoxy-2,4-octadienoat .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound sind in der Literatur nicht gut dokumentiert. Die in Forschungslaboren entwickelten Synthesewege können möglicherweise für die industrielle Produktion hochskaliert werden, vorausgesetzt, dass die Reaktionsbedingungen für die großtechnische Synthese optimiert werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pyrenophorin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Die Mitsunobu-Reaktion ist ein Schlüsselschritt in seiner Synthese, der die Umwandlung von Alkoholen in Ester oder Ether unter milden Bedingungen beinhaltet .

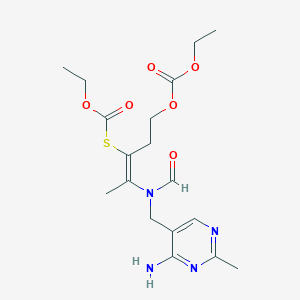

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, sind Triphenylphosphin (Ph3P), Diethylazodicarboxylat (DEAD) und Cobalt(II)-Porphyrin . Die Reaktionen werden typischerweise unter einer inerten Atmosphäre, wie z. B. Stickstoff, und bei kontrollierten Temperaturen durchgeführt, um hohe Ausbeuten und Selektivität zu gewährleisten.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist this compound selbst, das durch sorgfältige Reinigungstechniken wie Säulenchromatographie in hoher Reinheit gewonnen wird .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Ähnliche Verbindungen zu Pyrenophorin sind Pyrenophorol und Dihydrothis compound . Diese Verbindungen weisen strukturelle Ähnlichkeiten mit this compound auf und zeigen ähnliche biologische Aktivitäten.

Einzigartigkeit: Was this compound von seinen ähnlichen Verbindungen abhebt, ist seine höhere Potenz und ein breiteres Spektrum an biologischen Aktivitäten . Während Pyrenophorol und Dihydrothis compound ebenfalls antifungale Eigenschaften aufweisen, ist this compound stärker und weniger selektiv, was es zu einer vielseitigeren Verbindung für verschiedene Anwendungen macht .

Eigenschaften

IUPAC Name |

(3Z,8R,11Z,16R)-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-12H,3-6H2,1-2H3/b9-7-,10-8-/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHRIHGUXQTQLU-WICDBLAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C=CC(=O)OC(CCC(=O)C=CC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1OC(=O)/C=C\C(=O)CC[C@H](OC(=O)/C=C\C(=O)CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101033207 | |

| Record name | (3E,8R,11E,16R)-8,16-Dimethyl-1,9-Dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5739-85-5 | |

| Record name | Pyrenophorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005739855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E,8R,11E,16R)-8,16-Dimethyl-1,9-Dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone (4-nitrophenyl)hydrazone](/img/structure/B1236261.png)

![(2S,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione](/img/structure/B1236264.png)

![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1236270.png)